molecular formula C6H8Br2O2 B2878012 5,6-Dibromo-2-cyclohexene-1,4-diol CAS No. 317821-92-4

5,6-Dibromo-2-cyclohexene-1,4-diol

Cat. No.: B2878012
CAS No.: 317821-92-4
M. Wt: 271.936
InChI Key: DHMGPRNBMJDWOM-UHFFFAOYSA-N
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Description

Significance of Halogenated Cyclohexene (B86901) Diols as Synthetic Intermediates

Halogenated cyclohexene diols are a class of compounds that offer a powerful platform for stereocontrolled synthesis. The presence of halogen atoms, such as bromine, introduces regiochemical control and provides handles for a variety of subsequent transformations. These transformations can include nucleophilic substitution, elimination reactions to form new double bonds, and participation in organometallic coupling reactions.

The diol functionality further enhances the synthetic potential of these molecules. The hydroxyl groups can be protected and deprotected selectively, act as directing groups for subsequent reactions, or be converted into other functional groups like ketones, ethers, and esters. The stereochemical relationship between the hydroxyl groups and the halogen atoms on the cyclohexane (B81311) ring is crucial, as it dictates the conformational preferences of the molecule and the stereochemical outcome of its reactions. The development of methods for the stereocontrolled introduction of carbon-halogen bonds is a vibrant area of research, with applications in the synthesis of natural products and pharmaceuticals. nih.gov

General Context of Cyclohexene Derivatives in Organic Synthesis

Cyclohexene and its derivatives are fundamental building blocks in organic synthesis. The cyclohexene ring is a common structural motif in a vast array of natural products, including terpenes, steroids, and alkaloids. Consequently, the development of synthetic methodologies for the construction and functionalization of the cyclohexene core has been a major focus of chemical research.

One of the most powerful methods for constructing the cyclohexene ring is the Diels-Alder reaction. Beyond its construction, the reactivity of the cyclohexene double bond allows for a plethora of transformations, including epoxidation, dihydroxylation, and halogenation. For instance, the reaction of cyclohexene with bromine typically proceeds via an electrophilic addition mechanism to form a cyclic bromonium ion intermediate, which is then opened by a bromide ion to yield a trans-dibromide. stackexchange.comlibretexts.org This stereospecificity is a key feature that is exploited in multi-step syntheses.

The functionalization of cyclohexene derivatives is also critical for their application. The introduction of various functional groups onto the cyclohexene scaffold allows for the synthesis of complex molecules with diverse biological activities.

Overview of Research Trajectories for 5,6-Dibromo-2-cyclohexene-1,4-diol

Given the nascent stage of research specifically focused on this compound, its research trajectories can be extrapolated from the established chemistry of related compounds. Key areas of potential investigation would likely include:

Development of Stereoselective Synthetic Routes: A primary research goal would be the development of efficient and stereoselective methods to synthesize different stereoisomers of this compound. This could involve the stereocontrolled bromination and dihydroxylation of appropriate cyclohexadiene precursors.

Exploration of its Reaction Chemistry: A thorough investigation into the reactivity of this trifunctional molecule would be essential. This would involve studying the selective reactions of the double bond, the hydroxyl groups, and the carbon-bromine bonds. For example, the vicinal dibromides could potentially undergo elimination to form a cyclohexadiene, or participate in coupling reactions. The diol functionality could be used to form cyclic ethers or be oxidized to the corresponding dione (B5365651).

Application as a Building Block in Target-Oriented Synthesis: The ultimate goal would be to utilize this compound as a key intermediate in the total synthesis of complex natural products or medicinally relevant molecules. Its dense functionalization in a stereodefined manner makes it an attractive starting point for constructing intricate molecular architectures.

Data Tables

Due to the limited availability of experimental data for this compound, the following tables provide projected data based on the analysis of structurally similar compounds.

Table 1: Projected Physicochemical Properties of this compound

PropertyProjected Value
Molecular Formula C₆H₈Br₂O₂
Molecular Weight 271.94 g/mol
Appearance White to off-white solid
Melting Point 120-135 °C (decomposes)
Solubility Soluble in methanol, ethanol; sparingly soluble in water
Boiling Point Decomposes before boiling

Table 2: Projected Spectroscopic Data for this compound

Spectroscopic TechniqueProjected Characteristic Signals
¹H NMR (500 MHz, CD₃OD) δ 5.8-6.1 (m, 2H, -CH=CH-), 4.5-4.8 (m, 2H, -CHBr-), 4.0-4.3 (m, 2H, -CHOH-)
¹³C NMR (125 MHz, CD₃OD) δ 128-132 (-CH=CH-), 70-75 (-CHOH), 50-55 (-CHBr)
IR (KBr, cm⁻¹) 3400-3200 (br, O-H), 3020 (C-H, sp²), 2950 (C-H, sp³), 1650 (C=C), 1050 (C-O), 680 (C-Br)

Properties

IUPAC Name

5,6-dibromocyclohex-2-ene-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Br2O2/c7-5-3(9)1-2-4(10)6(5)8/h1-6,9-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMGPRNBMJDWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C(C(C1O)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5,6 Dibromo 2 Cyclohexene 1,4 Diol

Direct Dibromination Approaches

Direct dibromination involves the introduction of two bromine atoms across the double bond of a cyclohexene-1,4-diol or a related precursor. This approach relies on the principles of electrophilic addition.

The most straightforward method for synthesizing 5,6-Dibromo-2-cyclohexene-1,4-diol is the electrophilic addition of bromine (Br₂) to a cyclohexene-1,4-diol. The reaction proceeds via the formation of a cyclic bromonium ion intermediate, which is then opened by a bromide ion.

The selection of solvent and reaction conditions is critical to the success of this transformation. Acetic acid is often employed as a solvent as it can enhance the electrophilicity of bromine. Temperature control is also crucial to prevent over-bromination or the formation of undesired byproducts. The general mechanism of electrophilic addition of bromine to an alkene is a well-established, stereospecific anti-addition process. rsc.org

Starting Material Brominating Agent Typical Solvent Key Considerations
Cyclohex-2-ene-1,4-diolMolecular Bromine (Br₂)Acetic Acid, DichloromethaneTemperature control to avoid side reactions.
Protected diolsN-Bromosuccinimide (NBS)Carbon TetrachlorideUsed for allylic bromination or when milder conditions are needed. oup.com

Controlling the regiochemistry and stereochemistry of the bromination is paramount, especially when specific isomers of this compound are desired for subsequent synthetic steps. The stereochemical outcome of the addition is typically trans due to the anti-addition mechanism involving the bromonium ion. rsc.orgresearchgate.net However, the nature of the substrate and the presence of neighboring functional groups can influence the facial selectivity of the initial electrophilic attack.

The synthesis of specific enantiomerically pure isomers, such as (1S,4S,5R,6R)-5,6-Dibromo-2-cyclohexene-1,4-diol, requires advanced stereoselective strategies. Such syntheses often begin with a chiral starting material or employ chiral reagents or catalysts.

A notable route that generates a stereoisomer of 5,6-dibromocyclohex-2-ene-1,4-diol starts from commercially available p-benzoquinone. researchgate.net This synthesis serves as a foundational method for producing various inositol (B14025) derivatives. researchgate.net While the exact (1S,4S,5R,6R) configuration is not explicitly detailed as the final product in the provided literature, the principles demonstrate how stereocontrol can be achieved. The stereochemistry of the final diol is dictated by the reduction of the corresponding dione (B5365651) precursor, where the approach of the hydride reagent determines the orientation of the resulting hydroxyl groups.

Regioselective and Stereoselective Bromination Strategies

Synthesis via Functional Group Interconversion on Cyclohexene (B86901) Precursors

An alternative to direct bromination of a diol is to construct the target molecule by modifying a cyclohexene scaffold that already contains some of the required functional groups or can be easily converted to them.

This two-stage pathway involves first introducing the diol functionality onto a cyclohexene ring, followed by bromination. The initial step is typically an oxidation reaction. For instance, cyclohexene can be oxidized to produce intermediates like cyclohex-2-en-1-ol and cyclohexane-1,2-diol. semanticscholar.org

Once the diol is formed, such as 4-cyclohexene-1,2-cis-diol, it can be subjected to bromination to yield a dibrominated diol. researchgate.net The sequence of these reactions allows for a modular approach to the target molecule.

A highly effective and common method for preparing this compound involves the reduction of the corresponding dione, 5,6-Dibromocyclohex-2-ene-1,4-dione. This dione is readily accessible through the dibromination of 1,4-benzoquinone.

The reduction of the two ketone functionalities to hydroxyl groups can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a common choice. This reduction is a critical step as it establishes the stereochemistry at the C1 and C4 positions. The synthesis of myo-inositol derivatives, for example, utilizes 5,6-dibromocyclohex-2-ene-1,4-diol prepared via this reduction method as a key intermediate. researchgate.net

Reaction Step Starting Material Reagents Product
1. Bromination p-Benzoquinone researchgate.netBromine (Br₂)5,6-Dibromocyclohex-2-ene-1,4-dione nih.gov
2. Reduction 5,6-Dibromocyclohex-2-ene-1,4-dioneSodium Borohydride (NaBH₄)This compound researchgate.net

This pathway is advantageous as the starting material, p-benzoquinone, is readily available and the reaction sequence is robust for producing the key dibromodiol intermediate. researchgate.net

Chemoenzymatic and Biocatalytic Synthesis Routes

Chemoenzymatic and biocatalytic methods offer powerful alternatives to traditional chemical synthesis, providing high selectivity under mild reaction conditions. These approaches are particularly valuable for producing enantiomerically pure compounds, which are crucial as building blocks in the synthesis of complex molecules.

Enzymatic Resolution of Derived Diacetoxy Sugar Alcohols Leading to Enantiopure Intermediates

The enzymatic resolution of diols and their derivatives, such as diacetates, is a well-established strategy for accessing enantiopure intermediates. This technique leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the two.

In the context of dibrominated cyclohexene diols, which are derived from p-benzoquinones, enzymatic resolution has been effectively demonstrated. An efficient resolution of racemic 2,3-dibromocyclohex-5-en-1,4-diol has been achieved using lipase (B570770) from Mucor miehei in an organic solvent. researchgate.net Similarly, the enzymatic resolution of racemic 4-acetoxy-2,3-dibromo-5-cyclohexen-1-ol in an organic medium highlights the utility of this method for creating chiral synthons. researchgate.net

The general principle involves the enantioselective hydrolysis of a diacetate derivative or the enantioselective esterification of a diol. For instance, the prochiral diacetate of a similar cyclic diol, cis-1,2-bis-(hydroxymethyl)-3,3-difluorocyclopropane, was converted to its corresponding monoacetate with greater than 99% enantiomeric excess through lipase-catalyzed hydrolysis. beilstein-journals.org This process typically involves:

Synthesis of a Racemic Diacetate: The starting racemic diol is chemically acetylated to form the corresponding diacetate.

Enzymatic Hydrolysis: The racemic diacetate is subjected to a lipase (e.g., from Alcaligenes sp. or Mucor miehei) in a suitable solvent system. The enzyme selectively hydrolyzes one of the acetate (B1210297) groups from one of the enantiomers.

Separation: The resulting mixture contains one enantiomer as a monoacetate and the other as the unreacted diacetate. These compounds have different physical properties, allowing for their separation by standard chromatographic techniques.

This methodology has been extended to a series of highly functionalized enantiopure intermediates derived from various substituted p-benzoquinones, demonstrating its broad applicability. researchgate.net The resulting enantiopure epoxy-cyclohexene-1,4-diol monoacetates are valuable C6 building blocks for further synthesis. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Optimizing reaction parameters such as solvent systems, catalysts, temperature, and reaction time is critical for maximizing the yield of this compound and minimizing the formation of undesirable by-products.

Solvent Systems and Catalytic Systems in Dibromocyclohexene Diol Formation

The choice of solvent and catalyst plays a crucial role in the outcome of the synthesis. Solvents can influence reaction rates and selectivity by stabilizing or destabilizing reactants, transition states, and intermediates. libretexts.orgchemrxiv.org

Solvent Systems: The polarity of the solvent is a key factor. Polar, protic solvents like water and alcohols can stabilize ions through hydrogen bonding, which can promote SN1-type reactions by assisting in the ionization of substrates. libretexts.org However, they can also solvate nucleophiles, potentially reducing their reactivity in SN2-type reactions. libretexts.org In the synthesis of related bromoalkanols from diols, the choice of solvent significantly impacts the yield and the formation of by-products. For instance, using toluene (B28343) as a solvent was found to provide the best yields (81-95%) and minimize the formation of the unwanted dibromide by-product. researchgate.net In contrast, reactions in the less polar solvent isooctane (B107328) resulted in lower efficiency and a higher proportion of dibromide. researchgate.net

SolventEffect on Bromination of DiolsReference
Toluene High yields (81-95%) of desired monobrominated product, least amount of dibromide by-product. researchgate.net
1,2-Dichloroethane Similar results to toluene when specific reactant ratios are used. researchgate.net
Isooctane Lowest reactional efficiency, highest formation of dibromide by-product. researchgate.net
Polar, Protic Solvents (e.g., water, alcohols) Generally stabilize ions and can accelerate SN1 reactions but may depress the rate of SN2 reactions. libretexts.org

Catalytic Systems: Various catalysts can be employed to facilitate the formation of dibromocyclohexene diols and related structures.

Acid Catalysts: In reactions involving the coupling of a diol with an olefin, acid catalysts like p-toluenesulfonic acid monohydrate are used. google.com

Metal Catalysts: Palladium(0)-catalyzed cross-coupling reactions are used for synthesizing related dibromo-substituted aromatic compounds. The choice of palladium precursor and ligand (e.g., PPh3, P(OPh)3) can influence both the activity and selectivity of the coupling reaction. researchgate.net For other cycloaddition reactions, transition metals like rhodium complexes (e.g., Wilkinson's catalyst) have proven effective. mdpi.com

Base Systems: The treatment of 5,6-dibromocyclohex-2-ene-1,4-diol with a sodium/alcohol (Na/ROH) system is used to synthesize conduritol-B derivatives, demonstrating the use of strong bases in subsequent transformations. researchgate.net

By-product Formation and Control Strategies in Synthetic Protocols

A primary challenge in the synthesis of this compound is the formation of by-products, which can include isomers, over-brominated compounds, and elimination products. researchgate.netorgsyn.org

Common by-products include:

Dibrominated Products: In reactions aiming for monobromination of a diol, the formation of the corresponding dibromide is a common side reaction. researchgate.net

Elimination Products: Dehydrobromination can lead to the formation of aromatic compounds like benzene (B151609) or other dienes. orgsyn.org

Isomers: Contamination with isomers such as 1,4-cyclohexadiene (B1204751) can occur if reaction conditions are not carefully controlled. orgsyn.org Epimerization at stereocenters is another potential side reaction, though in some specific cases, it has been shown not to occur. broadinstitute.org

Oligomers: Debromodimerization and oligomerization have been observed in related reactions. beilstein-journals.org

Strategies to control these by-products focus on the precise management of reaction conditions.

Control StrategyParameterEffect on By-product FormationReference
Solvent Selection Solvent TypeToluene minimizes the formation of dibromide by-products compared to isooctane in the bromination of diols. researchgate.net researchgate.net
Temperature Control Reaction TemperatureIn the synthesis of 1,3-cyclohexadiene, if the temperature rises too high, by-products like cyclohexene and benzene can form. orgsyn.org orgsyn.org
Reactant Stoichiometry Reactant RatiosThe ratio of reactants, such as the amount of hydrobromic acid used in diol bromination, can influence the ratio of mono- to di-brominated products. researchgate.net researchgate.net
Catalyst/Ligand Choice Catalyst SystemIn palladium-catalyzed couplings, increasing the ligand-to-palladium ratio can improve the selectivity for the desired product over homocoupling by-products. researchgate.net researchgate.net
Water Removal Reaction ConditionsIn some bromination reactions with HBr, the removal of water formed during the reaction can be prejudicial, increasing dibromide formation. researchgate.net researchgate.net

By carefully selecting solvents, catalysts, and controlling parameters like temperature and stoichiometry, chemists can significantly enhance the yield and purity of the target compound, this compound.

Advanced Spectroscopic and Structural Characterization of 5,6 Dibromo 2 Cyclohexene 1,4 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the detailed structure of organic molecules in solution, including the relative stereochemistry and preferred conformation of 5,6-Dibromo-2-cyclohexene-1,4-diol.

Applications of ¹H and ¹³C NMR in Assigning Configuration and Conformation

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for each unique proton. The chemical shifts (δ) are influenced by the electronegativity of nearby atoms (oxygen and bromine) and the magnetic anisotropy of the double bond. Protons on carbons bearing hydroxyl groups (H-1, H-4) and bromine atoms (H-5, H-6) would appear at lower fields compared to the olefinic protons (H-2, H-3). The coupling constants (J-values) between adjacent protons are critical for determining the dihedral angles and thus the conformation of the cyclohexene (B86901) ring. For instance, the magnitude of the coupling between H-1 and H-6, or H-4 and H-5, would provide insight into their cis or trans relationship.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon environments. Due to the potential for stereoisomers, the molecule may exhibit up to six distinct signals if it lacks symmetry. The carbons attached to the electronegative oxygen (C-1, C-4) and bromine (C-5, C-6) atoms are expected to be deshielded and resonate at a lower field (higher ppm) than the olefinic carbons (C-2, C-3). The chemical shifts for carbons in similar diol frameworks are well-documented and provide a basis for assignment. alecreedacademy.co.uksavemyexams.com

Expected ¹H and ¹³C NMR Data While experimental data is not available, the following table outlines the expected regions for the proton and carbon signals.

Table 1: Predicted NMR Chemical Shift Ranges for this compound
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
C1-H, C4-H 4.0 - 4.5 65 - 75 Protons and carbons attached to hydroxyl groups.
C2-H, C3-H 5.5 - 6.0 125 - 135 Olefinic protons and carbons.
C5-H, C6-H 4.5 - 5.0 50 - 60 Protons and carbons attached to bromine atoms.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC) for Comprehensive Structural Assignment

To definitively assign each signal and establish connectivity, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment would reveal which protons are spin-coupled to each other. Cross-peaks would be expected between adjacent non-equivalent protons, such as H-1/H-2, H-2/H-3, H-3/H-4, H-4/H-5, and H-5/H-6. This allows for a step-by-step "walk" around the ring, confirming the proton sequence.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, providing unambiguous C-H assignments. For example, it would directly link the proton at C-1 to the C-1 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons (like those in a dione (B5365651) precursor) and for piecing together molecular fragments. For the diol, HMBC could confirm assignments by showing, for example, a correlation from the H-1 proton to the C-2 and C-6 carbons.

Through the combined application of these 1D and 2D NMR techniques, the complete bonding framework and relative stereochemistry of any specific isomer of this compound can be determined.

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

The most prominent feature would be a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional groups. rsc.org The broadness of this peak is due to intermolecular hydrogen bonding. Other expected vibrations include the C-O stretching of the secondary alcohols, typically found around 1050-1150 cm⁻¹.

The carbon-carbon double bond (C=C) of the cyclohexene ring should give rise to a stretching absorption in the 1640-1680 cm⁻¹ region, though this peak can sometimes be weak for symmetrically substituted alkenes. The C-Br stretching vibrations would appear in the fingerprint region of the spectrum, typically between 500 and 700 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Alcohol (O-H) Stretch, H-bonded 3600 - 3200 Strong, Broad
Alkene (C=C) Stretch 1680 - 1640 Medium to Weak
Alkene (=C-H) Stretch 3100 - 3000 Medium
Alcohol (C-O) Stretch 1150 - 1050 Strong

This data is based on standard IR correlation tables and data from similar compounds. nist.govthermofisher.com

Mass Spectrometry (MS) for Molecular Structure Verification

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound. For this compound (C₆H₈Br₂O₂), the molecular ion peak (M⁺) would be a key diagnostic feature.

A distinctive feature in the mass spectrum will arise from the natural isotopic abundance of bromine, which exists as two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. Consequently, a molecule containing two bromine atoms will exhibit a characteristic triplet pattern for its molecular ion. alecreedacademy.co.uk The peaks will appear at M⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1. The exact mass of the monoisotopic peak (containing two ⁷⁹Br isotopes) for C₆H₈Br₂O₂ is 269.8867 g/mol .

High-resolution mass spectrometry (HRMS) would allow for the precise determination of this mass, confirming the elemental formula and distinguishing it from other compounds with the same nominal mass. Fragmentation patterns would likely involve the loss of water (H₂O), bromine radicals (Br•), or hydrogen bromide (HBr).

Table 3: Predicted Isotopic Pattern for the Molecular Ion of C₆H₈Br₂O₂

Ion Composition Calculated m/z Relative Abundance
M⁺ C₆H₈(⁷⁹Br)₂O₂ ~270 ~100%
[M+2]⁺ C₆H₈(⁷⁹Br)(⁸¹Br)O₂ ~272 ~197%

The presence of this 1:2:1 triplet would be strong evidence for a dibrominated compound.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

While NMR provides the structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique can precisely define bond lengths, bond angles, and the absolute stereochemistry of a chiral compound. For this compound, crystallographic analysis would confirm the relative positions of the bromine and hydroxyl substituents and the conformation of the cyclohexene ring, which is typically a half-chair.

Studies on related brominated cyclohexanediols, such as derivatives of 3,4,5,6-tetrabromocyclohexane-1,2-diol, have successfully used X-ray crystallography to establish their exact stereochemistry. acs.orgnih.gov This demonstrates the utility of the technique for resolving complex stereochemical questions in this class of compounds.

Stereochemical Aspects and Conformational Analysis of 5,6 Dibromo 2 Cyclohexene 1,4 Diol

Enantioselective and Diastereoselective Synthesis of 5,6-Dibromo-2-cyclohexene-1,4-diol Stereoisomers

The controlled synthesis of specific stereoisomers of this compound is a significant challenge in organic synthesis, requiring methods that can selectively form the desired enantiomers and diastereomers.

Diastereoselective Synthesis: A common strategy for constructing the cyclohexene-1,4-diol core involves the stereoselective reduction of a corresponding 2-cyclohexene-1,4-dione (B3052769) precursor. The reduction of the two ketone groups can lead to syn or anti diols, depending on the reducing agent and reaction conditions. For example, the reduction of a diketone can proceed with high diastereoselectivity. Another powerful method is the Diels-Alder reaction. A cycloaddition between a substituted 1,3-butadiene (B125203) and a dienophile can establish the relative stereochemistry of the substituents on the newly formed six-membered ring. Subsequent functional group manipulations, such as dihydroxylation and bromination of the double bonds, would then yield the target molecule. The stereochemical outcome of these additions is governed by the existing stereocenters.

Enantioselective Synthesis: Achieving enantioselectivity typically involves one of three main approaches:

Chiral Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands, can influence the stereochemical course of key reactions. For instance, an asymmetric Diels-Alder reaction using a chiral Lewis acid could produce an enantioenriched cyclohexene (B86901) precursor. acs.org Similarly, the catalytic asymmetric hydrogenation or transfer hydrogenation of a dione (B5365651) precursor using a chiral catalyst can yield an optically active diol.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material, directing the stereochemistry of subsequent reactions. After the desired stereocenters are set, the auxiliary is removed.

Enzymatic Reactions: Biocatalysts, particularly enzymes like dehydrogenases, can perform highly selective reductions of ketones, providing access to enantioenriched cyclic diols. researchgate.net

A plausible synthetic route could start with the Diels-Alder reaction of furan (B31954) with maleic anhydride (B1165640) to form a bicyclic adduct. Subsequent bromination, ring-opening, and reduction steps, potentially employing chiral reagents, could lead to the desired stereoisomers of this compound. Ring-closing metathesis (RCM) of a highly functionalized acyclic precursor is another advanced strategy that allows for stereocontrolled construction of the cyclohexene ring.

Configurational Assignments and Determination of Stereoisomeric Purity

With four stereocenters, this compound can exist as 2⁴ = 16 stereoisomers. The absolute configuration at each stereocenter (C1, C4, C5, C6) is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, leading to R or S designations. uou.ac.in For example, the (1R, 4S, 5R, 6S) designation describes one specific stereoisomer.

Determining Stereoisomeric Purity: The assessment of enantiomeric excess (ee) and diastereomeric ratio (dr) is critical. Several analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR can be used to determine the diastereomeric ratio. The different spatial environments of nuclei in diastereomers often result in distinct chemical shifts and coupling constants. For enantiomers, which have identical NMR spectra in achiral solvents, chiral solvating agents or chiral derivatizing agents can be used to induce chemical shift differences.

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating enantiomers and diastereomers. By using a chiral stationary phase, the different stereoisomers interact with the column material differently, leading to different retention times.

X-ray Crystallography: When a single crystal of a pure stereoisomer can be obtained, X-ray diffraction provides unambiguous proof of its relative and absolute configuration. acs.org This is often considered the definitive method for structural elucidation.

The table below summarizes the key methods for configurational and purity analysis.

MethodApplicationInformation Obtained
NMR Spectroscopy Diastereomeric RatioChemical shifts, coupling constants
NMR with Chiral Agents Enantiomeric ExcessInduced chemical shift differences
Chiral HPLC Enantiomeric & Diastereomeric PuritySeparation of stereoisomers, quantification
X-ray Crystallography Absolute & Relative ConfigurationUnambiguous 3D molecular structure

Conformational Equilibrium in Solution and Solid State

The cyclohexene ring is not planar and exists in various conformations that can interconvert. The presence of bulky and polar substituents like bromine and hydroxyl groups significantly influences the conformational equilibrium.

Unlike the chair conformation of cyclohexane (B81311), the double bond in a cyclohexene ring imposes planarity on four of its carbon atoms (C1, C2, C3, C6 in a cyclohex-1-ene). Consequently, the most stable conformation for the cyclohexene ring is the half-chair (or sofa). In this conformation, two adjacent atoms are out of the plane formed by the other four. A higher-energy boat (or twist-boat) conformation also exists. The energy barrier between these conformations is generally low, allowing for rapid interconversion at room temperature. chemeurope.com

The substituents on the this compound ring dictate which half-chair conformation is more stable. The key principle is the minimization of steric strain, particularly 1,3-diaxial interactions. libretexts.org Substituents can occupy either pseudo-axial or pseudo-equatorial positions.

Steric Effects: Generally, bulky substituents like bromine prefer to occupy pseudo-equatorial positions to avoid steric clashes with other atoms on the ring. The relative stability of different diastereomers will depend on the number of substituents that can adopt a pseudo-equatorial orientation. A conformation with both bromine atoms in pseudo-axial positions would be highly disfavored due to significant steric strain.

Intramolecular Hydrogen Bonding: In solution, hydrogen bonds can form between the hydroxyl groups (cis-diol) or between a hydroxyl group and a bromine atom. Such interactions can lock the molecule into a specific conformation that might otherwise be less favorable based on steric factors alone. For instance, a hydrogen bond between a pseudo-axial hydroxyl group and another substituent could stabilize that half-chair conformation.

In the solid state, the conformation is fixed by crystal packing forces. X-ray crystallography can reveal this specific conformation, which is often the lowest energy conformer or one that allows for efficient packing and strong intermolecular interactions, such as a network of intermolecular hydrogen bonds.

Chiral Resolution Methodologies for Enantiopure this compound

When an enantioselective synthesis is not feasible, a racemic mixture of the target compound can be prepared and then separated into its constituent enantiomers through chiral resolution.

Key methodologies include:

Classical Resolution via Diastereomeric Salts: This is one of the oldest and most reliable methods. The racemic diol can be reacted with an enantiomerically pure chiral resolving agent, such as a chiral carboxylic acid or amine, to form a mixture of diastereomeric esters or salts. Since diastereomers have different physical properties (e.g., solubility), they can be separated by fractional crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the pure enantiomers of the diol. A similar strategy involves resolving a dicarboxylic acid precursor to the diol. researchgate.net

Enzymatic Resolution: Enzymes can selectively react with one enantiomer in a racemic mixture. For example, a lipase (B570770) could selectively acylate one enantiomer of the diol, leaving the other enantiomer unreacted. The resulting acylated and unreacted diols can then be easily separated.

Preparative Chiral Chromatography: While also used analytically, chiral HPLC can be scaled up to separate larger quantities of a racemic mixture, providing direct access to both enantiomers without the need for chemical derivatization.

Chemical Reactivity and Derivatization of 5,6 Dibromo 2 Cyclohexene 1,4 Diol

Reactions at the Hydroxyl Centers

The two hydroxyl groups on the cyclohexene (B86901) ring are primary sites for various chemical modifications, including esterification, etherification, and oxidation.

Esterification and Etherification Reactions (e.g., Acetylation)

The hydroxyl groups of 5,6-Dibromo-2-cyclohexene-1,4-diol can readily undergo esterification and etherification reactions. For instance, acetylation, a common esterification process, can be achieved to protect the hydroxyl groups or to introduce specific functionalities. While direct literature on the acetylation of this specific diol is not prevalent, the general reactivity of similar diols suggests that standard acylation conditions, such as the use of acetyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine, would be effective.

These reactions are significant as they allow for the strategic protection of the hydroxyl groups, enabling selective reactions at other sites of the molecule. For example, after acetylation, the bromine atoms or the double bond can be targeted for further functionalization.

Oxidation Reactions of the Diol Moiety to Diones or Other Functionalities

The secondary alcohol groups of the diol can be oxidized to the corresponding dione (B5365651), 5,6-dibromocyclohex-2-ene-1,4-dione. This transformation is a key step in accessing a conjugated dienone system, which opens up avenues for a variety of subsequent reactions. The oxidation can be carried out using various oxidizing agents. Research has shown that this dione derivative is a valuable precursor in stereoselective synthesis, particularly in the preparation of inositol (B14025) derivatives and other cyclitol compounds. The ability to control the stereochemistry during these transformations has made it a crucial tool for synthesizing enantiopure products.

Reactions Involving the Bromine Substituents

The two bromine atoms, being good leaving groups, are pivotal for introducing a wide array of substituents onto the cyclohexene ring through substitution and coupling reactions.

Nucleophilic Substitution Reactions of Vicinal Bromine Atoms

The vicinal bromine atoms on the C5 and C6 positions are susceptible to nucleophilic substitution. This allows for the introduction of various nucleophiles, leading to a diverse range of substituted cyclohexene derivatives. The stereochemistry of these reactions is a critical aspect, and the specific reaction conditions can influence the configuration of the final product. The ability to replace the bromine atoms provides a powerful method for constructing complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille, Suzuki, Sonogashira) for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atoms in this compound serve as excellent handles for such transformations.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. In the context of this compound, a Stille coupling could be employed to introduce various organic groups by reacting it with an appropriate organostannane reagent in the presence of a palladium catalyst. The reaction is known for its tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis.

Suzuki Coupling: The Suzuki reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. This reaction is widely used due to its mild conditions and the low toxicity of the boron reagents. This compound can be functionalized by reacting it with various aryl or vinyl boronic acids or their derivatives in the presence of a palladium catalyst and a base. This allows for the synthesis of a wide array of substituted cyclohexene diols.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction typically uses a palladium catalyst and a copper co-catalyst. By employing the Sonogashira coupling, alkynyl groups can be introduced at the C5 and C6 positions of the cyclohexene ring, leading to the formation of enyne and arylalkyne derivatives.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Coupling Reaction Organometallic Reagent Electrophile (on Substrate) Catalyst System Bond Formed
Stille Organotin Br Palladium C-C
Suzuki Organoboron Br Palladium & Base C-C
Sonogashira Terminal Alkyne Br Palladium & Copper C-C (sp²-sp)

Reactions at the Cyclohexene Double Bond

The carbon-carbon double bond in the cyclohexene ring is another reactive site, susceptible to various addition reactions.

Epoxidation Reactions and Subsequent Transformations

The carbon-carbon double bond in this compound is susceptible to electrophilic attack, leading to the formation of an epoxide ring. This reaction is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent for such transformations. masterorganicchemistry.comwikipedia.org

The epoxidation process is stereospecific, occurring as a syn-addition where the new C-O bonds form on the same face of the alkene. masterorganicchemistry.com The mechanism involves a concerted process often referred to as the "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the double bond. masterorganicchemistry.comlibretexts.org For a substituted cyclohexene ring, the reagent will typically approach from the less sterically hindered face. The resulting epoxide, a highly strained three-membered ring, is a valuable synthetic intermediate that can undergo subsequent transformations.

The epoxide ring can be opened under either acidic or basic conditions, leading to the formation of vicinal diols or other functionalized derivatives. libretexts.org Acid-catalyzed hydrolysis, for instance, results in anti-dihydroxylation across the former double bond. libretexts.org The regioselectivity and stereoselectivity of the ring-opening are crucial factors in determining the structure of the final product, allowing for the synthesis of highly functionalized cyclohexane (B81311) frameworks. While specific studies on the epoxidation of this compound are not extensively detailed in the surveyed literature, the epoxidation of analogous substituted cyclohexenes, such as DL-1,2-di-O-acetyl-(1,3/2)-3-bromomethyl-5-cyclohexene-1,2-diol, has been successfully carried out using m-CPBA to yield various stereoisomeric epoxy derivatives. psu.edu

Table 1: General Epoxidation and Subsequent Ring-Opening Reactions

Reaction Reagents Product Type Description
Epoxidation Peroxy acids (e.g., m-CPBA) Epoxide Syn-addition of an oxygen atom across the C=C double bond. masterorganicchemistry.com
Epoxide Opening H₃O⁺ anti-Vicinal Diol Acid-catalyzed hydrolysis opens the epoxide ring to form a diol with anti-stereochemistry. libretexts.org

Hydrogenation and Additional Halogenation of the Alkene Moiety

The alkene functionality of this compound can also undergo addition reactions, including hydrogenation and further halogenation.

Hydrogenation: Catalytic hydrogenation of the double bond in this compound leads to the formation of the corresponding saturated derivative, 5,6-dibromocyclohexane-1,4-diol. This reduction is typically performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel. researchgate.net The reaction adds two hydrogen atoms across the double bond, resulting in a more stable, saturated cyclohexane ring. This process is analogous to the hydrogenation of the parent cyclohex-2-ene-1,4-diol, which yields cyclohexane-1,4-diol.

Additional Halogenation: The double bond can also react with halogens, such as bromine (Br₂), in an addition reaction. This would result in the formation of a tetrabrominated cyclohexane derivative. Studies on the bromination of similar structures, like cis-cyclohexa-3,5-diene-1,2-diol, have shown that the addition of bromine can lead to the formation of 3,4,5,6-tetrabromocyclohexane-1,2-diol isomers. acs.org The reaction proceeds via an initial anti-1,2-addition, which may be followed by rearrangements. acs.org This indicates that this compound can be further functionalized to create polyhalogenated cyclic compounds.

Table 2: Addition Reactions of the Alkene Moiety

Reaction Type Reagents Product Description
Hydrogenation H₂, Catalyst (e.g., Pd/C) 5,6-Dibromocyclohexane-1,4-diol Saturation of the carbon-carbon double bond.

Formation of Polyfunctionalized Derivatives of this compound

This compound serves as a key starting material for the synthesis of various highly functionalized and biologically significant molecules, particularly cyclitols like conduritols and inositols.

A notable application is in the stereospecific synthesis of myo-inositol derivatives. researchgate.netepa.gov In this pathway, treatment of this compound with a sodium/alcohol system (Na/ROH) induces a reaction that forms a C2-symmetric conduritol-B derivative. researchgate.netepa.gov This key intermediate can then undergo further transformations. For example, subsequent oxidation with osmium tetroxide (OsO₄) followed by acetylation furnishes tetraacetate derivatives. researchgate.netepa.gov The final hydrolysis of these acetate (B1210297) groups yields the desired myo-inositol derivatives, which are polyhydroxylated cyclohexane compounds with important biological roles. researchgate.netepa.gov This synthetic strategy highlights the utility of the dibromodiol in accessing complex natural product scaffolds.

The versatility of this starting material allows for the introduction of various functionalities through a sequence of reactions including elimination, epoxidation, and nucleophilic substitution, paving the way for a diverse range of polyfunctionalized cyclohexane derivatives.

Table 3: Synthesis of Polyfunctionalized Derivatives

Starting Material Reaction Sequence Key Intermediate Final Product Class Ref.

Applications of 5,6 Dibromo 2 Cyclohexene 1,4 Diol As a Synthetic Intermediate

Building Block for Complex Organic Molecules

The densely functionalized scaffold of 5,6-Dibromo-2-cyclohexene-1,4-diol makes it an ideal starting point for the synthesis of complex organic molecules, particularly those with biological significance. The interplay between the alkene, diol, and dibromide functionalities provides a rich platform for stereocontrolled modifications and the introduction of diverse chemical entities.

This compound has proven to be a key intermediate in the total synthesis of various natural products, especially cyclitols and their derivatives. Cyclitols are polyhydroxylated cycloalkanes that form the core structure of numerous biologically active compounds, including some with antibiotic and signaling properties.

A notable application is in the stereospecific synthesis of liriodendritol (1,4-di-O-methyl-myo-inositol), a naturally occurring cyclitol. The synthesis commences from the readily available p-benzoquinone, which is converted to 5,6-dibromocyclohex-2-ene-1,4-diol. Treatment of this diol with a sodium/alcohol system affords a C2-symmetric conduritol-B derivative. Subsequent oxidation and acetylation steps lead to the formation of the desired myo-inositol derivative in high yield. This transformation highlights the utility of the dibromodiol in accessing complex stereochemical arrangements.

While a direct total synthesis of manumycin-type compounds using this compound is not explicitly detailed in the surveyed literature, the synthesis of key structural cores of these antibiotics has been achieved from closely related precursors. For instance, a practical route to the C7N core of manumycin-type compounds begins with p-benzoquinone and proceeds through the enzymatic resolution of a derived diacetoxy conduritol, demonstrating the relevance of this class of intermediates. Furthermore, the synthesis of other natural products like (+)- and (-)-bromoxone has been accomplished from chiral cyclohexadienediols produced via microbial biotransformation of bromobenzene, showcasing the value of functionalized cyclohexene (B86901) scaffolds.

The following table summarizes the synthesis of a natural product starting from a dibromodiol intermediate.

Starting MaterialKey IntermediateNatural ProductKey Transformation
p-BenzoquinoneThis compound LiriodendritolFormation of a Conduritol-B derivative
1,4-Cyclohexadiene (B1204751)4,5-Dibromocyclohexane-1,2-diolgala-QuercitolKetalisation and subsequent functional group manipulation

The inherent structural features of this compound make it an excellent precursor for a wide range of bioactive scaffolds. The cyclohexane-1,4-diol motif is a common feature in many biologically active natural products, making intermediates that can generate this core highly valuable. The presence of the double bond and bromine atoms allows for further diversification, leading to a variety of molecular frameworks with potential therapeutic applications.

Research has demonstrated the conversion of related bicyclolactone intermediates into cyclohexene-diols, which then serve as key building blocks for the synthesis of various alkaloids. This underscores the strategic importance of the cyclohexene-diol core. Moreover, the ability to perform nucleophilic displacement reactions on the bromine atoms opens up pathways to introduce a wide array of functional groups, including fluoro, acetoxy, azido, and thiophenyl groups, thereby generating diverse libraries of difunctionalized 2-azabicyclo[2.1.1]hexanes, which are conformationally restricted scaffolds of interest in drug discovery.

The development of synthetic routes to indanone and indane derivatives, which are known to possess antiviral, anti-inflammatory, and anticancer properties, can also leverage cyclic precursors. The versatility of this compound allows for its potential application in constructing these and other complex carbocyclic and heterocyclic systems of medicinal importance.

Scaffold for Novel Materials and Ligands

Beyond its role in synthesizing natural products and bioactive molecules, the unique structure of this compound can be exploited to create novel materials and ligands with specialized properties.

Chiral auxiliaries are stereogenic units temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. C2-symmetric diols are a well-established class of chiral inducers and ligands in asymmetric catalysis. While direct application of this compound as a chiral auxiliary is not prominently documented, its C2-symmetric nature and the presence of multiple functionalization points suggest its potential in this area.

The principle is exemplified by widely used auxiliaries like trans-2-phenyl-1-cyclohexanol (B1200244) and ligands such as 1,1'-bi-2-naphthol (B31242) (BINOL). These molecules effectively control the facial selectivity of reactions by creating a defined chiral environment around the reactive center. Given that this compound can be resolved into its enantiopure forms, these enantiomers could serve as precursors to new chiral ligands or auxiliaries. The hydroxyl groups can be used as attachment points for catalytic metal centers or directing groups, while the bromine atoms and the double bond offer sites for further structural modification to fine-tune the steric and electronic properties of the resulting catalyst or auxiliary.

The diol functionality of this compound makes it a candidate for integration into polymeric structures such as polyesters and polyimides. The incorporation of cyclic monomers can impart rigidity and enhance the thermal stability of the resulting polymers.

A closely related compound, trans-2,3-dibromo-2-butene-1,4-diol, has been successfully used to synthesize an oligomeric bis(trans-2,3-dibromo-4-hydroxy-2-butenyl) terephthalate. This oligomer has been shown to act as a green corrosion inhibitor for mild steel. This example strongly suggests that this compound could be similarly employed in polycondensation reactions with diacids or their derivatives to create novel polyesters. The bromine atoms in the resulting polymer backbone would offer reactive sites for post-polymerization modification, allowing for the introduction of various functionalities to tailor the material's properties for specific applications, such as flame retardancy, adhesion, or as a scaffold for grafting other molecules.

Intermediate in the Preparation of Other Cyclic Systems

The reactivity of its multiple functional groups makes this compound an excellent starting material for the synthesis of a variety of other cyclic systems. A primary application is the synthesis of conduritols, which are cyclohexenetetrols.

As previously mentioned, treatment of 5,6-dibromocyclohex-2-ene-1,4-diol with sodium methoxide (B1231860) leads to a dimethoxy conduritol-B derivative. This reaction proceeds through a debromination and substitution mechanism, demonstrating a powerful method for converting the dibromodiol into a more highly oxygenated cyclic system. These conduritol derivatives are valuable intermediates in their own right, serving as precursors for inositols and other pseudo-sugars.

Furthermore, the bromine atoms can be subjected to nucleophilic substitution reactions to introduce other heteroatoms and build different ring systems. For example, related N-benzyl-5-anti,6-anti-dibromo-2-azabicyclo[2.1.1]hexane undergoes displacement of the bromides with nucleophiles like azide (B81097) and imidazole, creating new heterocyclic structures. This demonstrates the potential of the dibromo-diol scaffold to be converted into a range of functionalized carbocycles and heterocycles through the controlled reaction of its different functional groups.

The following table details examples of cyclic systems synthesized from dibromodiol precursors.

PrecursorReagents/ConditionsResulting Cyclic System
This compound Na/ROHC2-Symmetric Conduritol-B derivative
2-Methyl-5,6-dibromocyclohex-2-ene-1,4-diolCH3ONaMethyl-dimethoxy conduritol-B
N-Benzyl-5-anti,6-anti-dibromo-2-azabicyclo[2.1.1]hexaneNaN3/DMFDiazido-2-azabicyclo[2.1.1]hexane

Conversion to Other Substituted Cyclohexane (B81311) and Cyclohexene Derivatives

The inherent reactivity of the alkene, diol, and dibromide functionalities in this compound allows for its conversion into a diverse array of other cyclohexane and cyclohexene derivatives. These transformations include substitutions, eliminations, and additions, which can be performed with high regio- and stereoselectivity.

One of the notable applications of this scaffold is in the synthesis of complex, biologically significant molecules such as inositol (B14025) phosphates. Research has demonstrated that enantiopure dibromocyclohexenediol can serve as a key starting material for the de novo synthesis of D-myo-inositol 1,2,4,5-tetrakisphosphate and D-myo-inositol 1,2,3,6-tetrakisphosphate. researchgate.net This approach leverages the C2-symmetry of conduritol-B intermediates derived from the starting diol. researchgate.net

The hydroxyl groups of the diol can be readily converted into other functional groups. For instance, the related cis-cyclohex-2-ene-1,4-diol undergoes double Mitsunobu reactions to yield a mixture of cis-3,6-diazidocyclohexene and cis-3,4-diazidocyclohexene through a sigmatropic rearrangement. researchgate.net This suggests a pathway for converting this compound into corresponding diazides, which are valuable precursors to diamines—a common structural motif in pharmaceuticals.

Furthermore, the bromine atoms and the double bond offer sites for additional functionalization. The bromination of related cyclohexadiene adducts is a known method to selectively produce tetrasubstituted cyclohexane derivatives. researchgate.net For example, the bromination of mono-adducts of 1,4-cyclohexadiene can yield 4,5-dibromo-substituted cyclohexyl derivatives. researchgate.net Similarly, allylic bromination of related acetylated bromocyclohexene diols using N-bromosuccinimide (NBS) can introduce additional bromine atoms, leading to the formation of various di- and tribromide derivatives. oup.com The synthesis of compounds like (1R(S),4R(S),5S(R),6S(R))-4-(acetyloxy)-5,6-dibromo-2-phenylcyclohex-2-en-1-yl acetate (B1210297) further illustrates the utility of the dibromo-cyclohexene-diol core in building more elaborate structures. metu.edu.tr

The following table summarizes some of the derivative types that can be synthesized from the this compound scaffold.

Starting Material ClassReaction TypeProduct ClassPotential Derivatives
DibromocyclohexenediolPhosphorylationInositol PhosphatesD-myo-inositol 1,2,4,5-tetrakisphosphate
Cyclohexene DiolMitsunobu ReactionDiazidocyclohexenescis-3,6-Diazidocyclohexene
Cyclohexene DiolBromination / AcetylationPolyhalogenated Esters4,5-Dibromo-2-chlorocyclohexyl Acetate
Bromocyclohexene DiolAllylic BrominationPolybrominated DerivativesTribromo-cyclohexene-diols

Potential for Ring Contraction or Expansion Reactions

While specific, documented examples of ring contraction or expansion reactions starting directly from this compound are not prominent in the literature, its structure contains the necessary functional groups to potentially undergo such transformations under appropriate conditions. Ring expansion and contraction reactions are powerful tools in organic synthesis for creating ring systems that are otherwise difficult to access. ntu.ac.uk

Potential for Ring Expansion:

Ring expansion reactions are often driven by the formation of a more stable carbocation and the relief of ring strain. chemistrysteps.com A common pathway involves a carbocation rearrangement, such as a 1,2-alkyl shift. chemistrysteps.comyoutube.com For this compound, a plausible route to ring expansion could be initiated by converting one of the hydroxyl groups into a good leaving group (e.g., a tosylate). Subsequent departure of this leaving group would generate a secondary carbocation. A rearrangement of this intermediate, where a carbon-carbon bond from the ring migrates, could lead to the formation of a more stable, seven-membered ring (a cycloheptane (B1346806) derivative). The stability of carbocations generally increases from secondary to tertiary, which provides a thermodynamic driving force for such rearrangements. chemistrysteps.com Pinacol-type rearrangements are a well-known class of reactions that facilitate ring expansion through the formation of a carbocation intermediate adjacent to a hydroxyl group. wikipedia.org

Potential for Ring Contraction:

Ring contraction reactions often occur when a positive charge is located on the ring itself or through rearrangements of specific functional groups like α-haloketones or α-diazoketones. ntu.ac.ukyoutube.com A hypothetical pathway for the ring contraction of the this compound skeleton could involve several steps. For instance, selective oxidation of one of the secondary alcohol groups to a ketone would yield an α-bromoketone functionality. Such structures are known to undergo the Favorskii rearrangement in the presence of a base, which proceeds through a cyclopropanone (B1606653) intermediate to yield a ring-contracted carboxylic acid derivative (a cyclopentane (B165970) derivative in this case). wikipedia.org Another possibility involves a Wolff rearrangement, although this would require the conversion of a carboxyl group into an α-diazoketone, a more synthetically demanding sequence.

These potential pathways are based on established principles of organic reaction mechanisms. The specific outcome of any such reaction would depend heavily on the chosen reagents and reaction conditions, which would need to be carefully selected to favor the desired rearrangement over competing reactions like elimination or substitution.

Theoretical and Computational Studies on 5,6 Dibromo 2 Cyclohexene 1,4 Diol

Electronic Structure Calculations (e.g., Density Functional Theory) for Molecular Properties

DFT methods, such as the widely used B3LYP hybrid functional, can be employed to optimize the geometry of the molecule, finding the most stable three-dimensional arrangement of its atoms. mdpi.com From this optimized structure, a variety of molecular properties can be calculated. These properties, often computed and available in databases like PubChem, offer a quantitative look at the molecule's characteristics. nih.gov

Table 1: Computed Molecular Properties of 5,6-Dibromo-2-cyclohexene-1,4-diol

PropertyValue
Molecular FormulaC₆H₈Br₂O₂
Molecular Weight271.93 g/mol
XLogP3-AA (LogP)0.4
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2
Topological Polar Surface Area40.5 Ų
Heavy Atom Count10
Data sourced from computational models. nih.gov

Furthermore, DFT calculations can elucidate the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-poor. This is crucial for understanding intermolecular interactions and predicting sites of nucleophilic or electrophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also key outputs of DFT calculations. The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. mdpi.com

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. uomustansiriyah.edu.iq For a molecule like this compound, which possesses multiple functional groups (a carbon-carbon double bond, two hydroxyl groups, and two bromine atoms), a variety of reactions can be envisioned. These might include addition reactions at the double bond, substitution or elimination reactions involving the bromine or hydroxyl groups, or rearrangements. researchgate.net

Using computational methods, it is possible to map out the potential energy surface for a proposed reaction. This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed.

For instance, one could model the elimination of HBr from this compound to form a cyclohexadienol derivative. Computational modeling would involve:

Proposing a plausible mechanism (e.g., E1 or E2).

Calculating the geometries and energies of the starting material, the proposed transition state(s), and the final product(s).

The activation energy, determined from the energy difference between the reactant and the transition state, would indicate the kinetic feasibility of the reaction.

Theoretical calculations can also be used to explore the stereoselectivity and regioselectivity of reactions, such as the Diels-Alder reaction, by comparing the activation barriers for different possible pathways. researchgate.net While this compound itself is more likely to be a product of such a reaction, studying its subsequent transformations provides valuable chemical insight.

Prediction of Spectroscopic Parameters and Conformational Energies

Theoretical calculations are highly effective at predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure and conformation of a molecule. For this compound, computational methods can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The cyclohexane (B81311) ring in this molecule is not planar and can exist in different conformations, primarily chair and boat forms. libretexts.org The substituents (bromine and hydroxyl groups) can occupy either axial or equatorial positions. These different arrangements, or conformers, will have different energies. libretexts.orgresearchgate.net

Computational conformational analysis can be performed to:

Identify all stable conformers of this compound.

Calculate the relative energies of these conformers to determine which is the most stable and therefore the most populated at equilibrium. researchgate.net

Determine the energy barriers for interconversion between different conformers (e.g., ring flipping).

For each stable conformer, spectroscopic parameters can be calculated. For example, ¹H and ¹³C NMR chemical shifts can be predicted. The calculated shifts for different conformers can be averaged, weighted by their predicted populations, to yield a theoretical spectrum that can be directly compared with an experimental one. This comparison is a powerful method for assigning the stereochemistry of the molecule. researchgate.net Similarly, vibrational frequencies can be calculated to predict the appearance of an IR spectrum, helping to identify characteristic functional group absorptions.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Reactivity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their reactivity or biological activity. europa.eu While QSAR is often used in the context of drug discovery and toxicology, the same principles can be applied to chemical reactivity. rsc.orgeuropa.eursc.org

A QSAR study for a series of compounds related to this compound would involve several steps:

Data Set Assembly: A series of structurally similar compounds would be synthesized or identified, and their reactivity in a specific chemical transformation would be experimentally measured. For example, the rate of a substitution reaction could be determined for various substituted dibromo-cyclohexene-diols.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors would be calculated using computational software. These descriptors quantify various aspects of the molecule's structure and electronic properties, such as size, shape, lipophilicity (logP), and electronic parameters (e.g., partial charges on atoms, HOMO/LUMO energies).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the calculated descriptors to the observed reactivity.

Model Validation: The predictive power of the QSAR model would be tested using an independent set of compounds not used in the model's development.

For this compound, a QSAR model could be developed to predict its reactivity in a specific class of reactions based on its calculated structural and electronic descriptors. This approach allows for the prediction of reactivity for new, unsynthesized compounds, thereby guiding experimental efforts.

Conclusion and Future Perspectives in the Research of 5,6 Dibromo 2 Cyclohexene 1,4 Diol

Current Challenges in Efficient and Stereoselective Synthesis

The synthesis of 5,6-Dibromo-2-cyclohexene-1,4-diol, often starting from precursors like p-benzoquinone or cyclohexene (B86901) derivatives, presents notable challenges in achieving both efficiency and high stereoselectivity. researchgate.netrsc.org The electrophilic addition of bromine to the cyclohexene double bond is a classic reaction, but controlling the stereochemical outcome to yield specific diastereomers and enantiomers remains a significant hurdle. vub.benih.gov

Emerging Research Avenues for Advanced Functionalization

The bromine atoms and the diol functionality in this compound make it a versatile scaffold for further chemical modification. Emerging research in organic synthesis opens up new possibilities for the advanced functionalization of this compound. One promising area is the use of visible-light-mediated photochemistry, which could enable novel transformations under mild conditions. acs.org This could include the introduction of other functional groups through radical intermediates. acs.org

Another exciting avenue is the application of modern cross-coupling reactions, such as palladium-catalyzed C-H functionalization, to introduce new carbon-carbon or carbon-heteroatom bonds. mdpi.com This would allow for the synthesis of a diverse library of derivatives with potentially interesting biological or material properties. Furthermore, the concept of deconstructive functionalization, where the carbon-carbon double bond is cleaved to install new functional groups, could lead to the synthesis of densely functionalized acyclic molecules from this cyclic precursor. researchgate.net Organocatalysis also presents a powerful tool for the selective functionalization of the diol moiety, enabling transformations with high regio- and stereoselectivity. rsc.org These advanced synthetic methods could unlock the full potential of this compound as a versatile building block in organic synthesis.

Broader Impact of Research on Halogenated Cyclohexene Diols in Materials Science and Medicinal Chemistry

Research into this compound and other halogenated cyclohexene diols has far-reaching implications for both materials science and medicinal chemistry. In materials science, halogenated organic compounds are known for their use as flame-retardants. sci-hub.se The presence of bromine atoms in the cyclohexene diol structure could be exploited in the development of new fire-resistant polymers and materials. Additionally, the ability of halogen atoms to participate in halogen bonding is a rapidly growing area of interest in supramolecular chemistry and materials design, allowing for the construction of ordered molecular assemblies. acs.org The functionalization of related dibromocyclohexene derivatives has been used to create polymeric sorbents for environmental applications, such as the removal of dyes from water. nih.gov

In the realm of medicinal chemistry, halogenated compounds play a crucial role in drug design, often improving the metabolic stability and bioavailability of drug candidates. researchgate.net The functionalized cyclohexene core is a common motif in many biologically active molecules and natural products. chemicalbook.com Therefore, derivatives of this compound could serve as key intermediates in the synthesis of new therapeutic agents. researchgate.netchemicalbook.com The stereochemistry of these molecules is often critical for their biological activity, underscoring the importance of developing stereoselective synthetic methods. chinesechemsoc.org The exploration of this class of compounds could lead to the discovery of new pharmaceuticals and agrochemicals. sci-hub.sechemicalbook.com

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